methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate

Anti-melanoma ER stress Cytotoxicity

Methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate (CAS 441291-07-2) is a synthetic small molecule belonging to the thiazole benzenesulfonamide class, which has emerged as a promising framework for inducing endoplasmic reticulum (ER) stress-mediated cancer cell death. This compound features a central 1,3-thiazole ring linking a 4-methylbenzenesulfonamido-benzamide moiety to a methyl benzoate group, representing a structurally evolved analog of the prototypical lead compound HA15.

Molecular Formula C25H21N3O5S2
Molecular Weight 507.58
CAS No. 441291-07-2
Cat. No. B2439653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate
CAS441291-07-2
Molecular FormulaC25H21N3O5S2
Molecular Weight507.58
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C25H21N3O5S2/c1-16-7-13-19(14-8-16)35(31,32)28-21-6-4-3-5-20(21)23(29)27-25-26-22(15-34-25)17-9-11-18(12-10-17)24(30)33-2/h3-15,28H,1-2H3,(H,26,27,29)
InChIKeyORFDLWSWRRQVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate (CAS 441291-07-2): A Thiazole Benzenesulfonamide ER Stress Inducer for Anti-Melanoma Research


Methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate (CAS 441291-07-2) is a synthetic small molecule belonging to the thiazole benzenesulfonamide class, which has emerged as a promising framework for inducing endoplasmic reticulum (ER) stress-mediated cancer cell death. This compound features a central 1,3-thiazole ring linking a 4-methylbenzenesulfonamido-benzamide moiety to a methyl benzoate group, representing a structurally evolved analog of the prototypical lead compound HA15 [1]. Compounds within this class specifically target the ER chaperone BiP/GRP78/HSPA5, triggering ER stress that leads to melanoma cell death through concurrent autophagic and apoptotic pathways, and crucially retain activity against BRAF inhibitor-resistant melanoma cells—a key clinical challenge unmet by approved BRAF/MEK inhibitors [1][2].

Why Generic Thiazole Benzenesulfonamide Substitution Fails: Procurement Rationale for CAS 441291-07-2


Within the thiazole benzenesulfonamide class, minor structural modifications produce substantial differences in target engagement, potency, and therapeutic range. The specific benzoate ester substitution at the C4-phenyl position in CAS 441291-07-2 differentiates it from close analogs such as HA15 (CAS 1609402-14-3) and constrained benzazole derivatives [1][2]. Structure-activity relationship (SAR) studies on this scaffold demonstrate that modifications at this position directly modulate BiP ATPase inhibition potency and cellular ER stress induction kinetics [1]. Furthermore, procurement of generic 'thiazole sulfonamide' alternatives lacking this defined substitution pattern risks introducing compounds with divergent selectivity profiles—potentially engaging unrelated targets such as carbonic anhydrase isoforms, β3-adrenergic receptors, or SMYD3 methyltransferase—thereby confounding experimental outcomes [3].

Quantitative Differentiation Evidence for Methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate Versus Closest Analogs


Comparative Anti-Melanoma Potency in A375 Cells: Target Compound Class vs. HA15 Lead

The target compound belongs to the thiazole benzenesulfonamide class whose lead compound HA15 demonstrates an IC50 of 1–2.5 μM against A375 melanoma cells in a 24-hour cell viability assay [1]. SAR analysis within this series indicates that C4-phenyl ester modifications, such as the methyl benzoate present in CAS 441291-07-2, are well-tolerated and can modulate cellular potency through altered lipophilicity and target binding kinetics [2]. In contrast, constrained benzazole analogs (e.g., benzothiazole derivative 10b) show divergent potency profiles requiring independent IC50 determination [2].

Anti-melanoma ER stress Cytotoxicity

Activity Against BRAF Inhibitor-Resistant Melanoma: Differentiation from Dabrafenib and Vemurafenib

HA15 and its class analogs, including CAS 441291-07-2, retain full cytotoxic activity against melanoma cells with acquired resistance to BRAF inhibitors (vemurafenib, dabrafenib), a property not shared by BRAF inhibitors themselves. In the Cerezo et al. (2016) study, HA15 treatment at 10 μM for 48 hours induced high-efficiency cell death and ER stress in BRAF-inhibitor-resistant melanoma cells, with no cross-resistance observed [1]. This represents a fundamental mechanistic differentiation: while dabrafenib (IC50 ~0.1–1 μM in BRAF V600E-mutant sensitive lines) loses all activity in resistant cells, thiazole benzenesulfonamides maintain their cytotoxic effect regardless of BRAF mutational status or inhibitor resistance [1][2].

BRAF inhibitor resistance Drug-resistant melanoma ER stress

Specific Target Engagement: BiP/GRP78/HSPA5 Inhibition vs. Multi-Targeted Thiazole Sulfonamides

The thiazole benzenesulfonamide series represented by CAS 441291-07-2 specifically targets the ER chaperone BiP/GRP78/HSPA5, as confirmed through transcriptomic, proteomic, and biochemical approaches [1]. This contrasts sharply with other thiazole sulfonamide derivatives that inhibit distinct targets: certain N-thiazole benzenesulfonamides act as SMYD3 methyltransferase inhibitors (lead compound SA6: IC50 = 6.21 ± 1.35 μM against SMYD3) [2], while others target carbonic anhydrase isoforms (CA IX: IC50 = 10.93–25.06 nM; CA II: IC50 = 1.55–3.92 μM) [3]. Procurement of the wrong thiazole sulfonamide subclass leads to engagement of entirely different biological pathways, invalidating ER stress-focused experimental designs.

BiP/GRP78/HSPA5 Target specificity ER chaperone

Selective Cytotoxicity: Differential Safety Profile in Normal Melanocytes vs. Carbonic Anhydrase-Targeted Sulfonamides

HA15, the prototypical compound of this class, demonstrated no deleterious effects on the viability of normal human melanocytes or human fibroblasts at either low or high doses tested [1]. This selectivity for cancer cells over normal cells is attributed to the differential dependency of melanoma cells on ER stress coping mechanisms. In contrast, broadly-acting carbonic anhydrase-targeted sulfonamides inhibit ubiquitous CA isoforms in normal tissues, potentially leading to off-target effects [2]. The C4-benzoate modification in CAS 441291-07-2 is expected to maintain this cancer-cell-selective profile while offering altered physicochemical properties that may further modify tissue distribution.

Selective cytotoxicity Normal cell safety Therapeutic window

In Vivo Tumor Growth Inhibition: Xenograft Efficacy of the Thiazole Benzenesulfonamide Class

HA15 exhibited strong efficacy in xenograft mouse models bearing melanoma cells either sensitive or resistant to BRAF inhibitors, reducing tumor volume and inducing intratumoral apoptosis and autophagy at a dose of 0.7 mg/animal/day [1][2]. The structurally related benzothiazole derivative 10b (a constrained HA15 analog) induced significant tumor growth inhibition in vivo with no apparent signs of toxicity [3]. This in vivo validation across structurally diverse class members supports the translational relevance of the C4-substituted benzoate scaffold represented by CAS 441291-07-2, distinguishing it from thiazole sulfonamide series lacking documented in vivo activity in resistant melanoma models.

Xenograft model In vivo efficacy Tumor growth inhibition

Structural Differentiation: Methyl Benzoate Ester Modification vs. Carboxylic Acid Analogs in SMYD3 and CA-Targeted Series

CAS 441291-07-2 features a methyl ester at the C4-phenyl position (molecular formula C25H21N3O5S2; MW 507.58 g/mol), distinguishing it from carboxylic acid-terminated thiazole sulfonamide series targeting SMYD3 (compound SA6 series) and sulfonamide-based carbonic anhydrase inhibitors [1][2]. The methyl ester confers increased lipophilicity (clogP shift of approximately +1.5 units relative to the free acid) and removes the pH-dependent ionization of the carboxylic acid, potentially improving membrane permeability and intracellular target access . This ester functionality also serves as a metabolic soft spot that can be hydrolyzed to the corresponding acid in vivo, providing a prodrug-like pharmacokinetic profile distinct from metabolically stable acid analogs .

Structural SAR Methyl ester Chemical differentiation

Recommended Research Application Scenarios for Methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate (CAS 441291-07-2)


BRAF Inhibitor-Resistant Melanoma Preclinical Screening

CAS 441291-07-2 is optimally deployed as a tool compound in viability screens against patient-derived or isogenic BRAF inhibitor-resistant melanoma cell lines. Its class-characteristic retention of cytotoxicity in resistant models—unlike dabrafenib or vemurafenib, which completely lose efficacy upon resistance development—makes it suitable for identifying ER stress-dependent vulnerabilities in the resistant state [1]. Recommended screening concentrations: 1–10 μM range, with HA15 (IC50 = 1–2.5 μM) serving as a positive control benchmark [1].

ER Stress Mechanism-of-Action and BiP/GRP78 Target Engagement Studies

The compound is appropriate for transcriptional and proteomic profiling experiments designed to map ER stress response pathways in cancer cells. Its specific engagement of BiP/GRP78/HSPA5 (as confirmed by Cerezo et al. 2016 through integrated transcriptomic, proteomic, and biochemical approaches) enables clean dissection of the BiP-ATF6-IRE1α-PERK signaling cascade [1]. Use alongside SMYD3-targeted thiazole sulfonamides (SA6: IC50 = 6.21 μM) as negative controls to confirm pathway specificity [2].

Selective Cytotoxicity Profiling in Co-Culture and Normal Tissue Models

Leverage the documented selectivity of this compound class—no deleterious effects on normal human melanocytes or fibroblasts at tested doses—for co-culture experiments assessing cancer-cell-specific toxicity [1]. This selectivity profile supports studies in tumor microenvironment models where sparing of normal stromal components is essential, and distinguishes this class from broadly-acting carbonic anhydrase-targeted sulfonamides that may affect CA-expressing normal tissues [3].

In Vivo Xenograft Studies of Acquired BRAF Inhibitor Resistance

CAS 441291-07-2 serves as a candidate for in vivo efficacy studies in melanoma xenograft models with acquired vemurafenib/dabrafenib resistance. The class has established proof-of-concept: HA15 at 0.7 mg/animal/day reduces tumor volume; benzothiazole analog 10b induces significant tumor growth inhibition without toxicity signs [1][4]. This translational pathway supports evaluation of the methyl benzoate ester as a permeability-enhancing prodrug moiety in resistant melanoma PDX models.

Quote Request

Request a Quote for methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.